molecular formula C11H14N2O3 B7857066 3-[[2-(dimethylazaniumyl)acetyl]amino]benzoate

3-[[2-(dimethylazaniumyl)acetyl]amino]benzoate

Cat. No.: B7857066
M. Wt: 222.24 g/mol
InChI Key: VUSUOOBFIOQIFV-UHFFFAOYSA-N
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Description

3-[[2-(dimethylazaniumyl)acetyl]amino]benzoate is a chemical compound listed in the PubChem database. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.

Chemical Reactions Analysis

3-[[2-(dimethylazaniumyl)acetyl]amino]benzoate undergoes various types of chemical reactions, including oxidation, reduction, and substitution Common reagents and conditions used in these reactions vary depending on the desired outcome

Scientific Research Applications

3-[[2-(dimethylazaniumyl)acetyl]amino]benzoate has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in the synthesis of other compounds. In biology and medicine, it may be studied for its potential therapeutic effects or as a tool in biochemical research. Industrial applications could include its use in manufacturing processes or as a component in specialized products.

Mechanism of Action

The mechanism of action of 3-[[2-(dimethylazaniumyl)acetyl]amino]benzoate involves its interaction with specific molecular targets and pathways

Comparison with Similar Compounds

3-[[2-(dimethylazaniumyl)acetyl]amino]benzoate can be compared with other similar compounds to highlight its uniqueness. Similar compounds might share structural features or reactivity but differ in specific properties or applications. This comparison helps in identifying the most suitable compound for a particular use.

Properties

IUPAC Name

3-[[2-(dimethylazaniumyl)acetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-13(2)7-10(14)12-9-5-3-4-8(6-9)11(15)16/h3-6H,7H2,1-2H3,(H,12,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUSUOOBFIOQIFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[NH+](C)CC(=O)NC1=CC=CC(=C1)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[NH+](C)CC(=O)NC1=CC=CC(=C1)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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